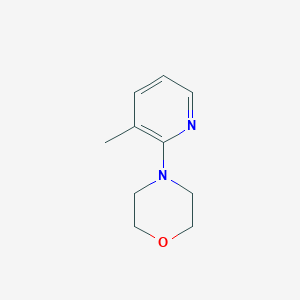4-(3-Methylpyridin-2-YL)morpholine
CAS No.: 327064-60-8
Cat. No.: VC2812783
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 327064-60-8 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-(3-methylpyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
| Standard InChI Key | KUSLAWUUDVNSNN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)N2CCOCC2 |
| Canonical SMILES | CC1=C(N=CC=C1)N2CCOCC2 |
Introduction
Chemical Structure and Properties
4-(3-Methylpyridin-2-YL)morpholine, with CAS number 327064-60-8, is characterized by its distinctive structural components: a pyridine ring with a methyl group at the 3-position and a morpholine ring connected to the 2-position of the pyridine . The compound has a molecular formula of C10H14N2O and a molecular weight of approximately 178.23 g/mol. The pyridine component consists of a six-membered aromatic heterocycle containing a nitrogen atom, while the morpholine represents a six-membered heterocycle featuring both nitrogen and oxygen atoms in a 1,4-position arrangement.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its applications and handling requirements. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(3-Methylpyridin-2-YL)morpholine
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Flash Point | 145.0±27.9 °C |
| Boiling Point | 316.2±42.0 °C at 760 mmHg |
| Polarizability | 20.2±0.5 10-24cm3 |
| Density | 1.1±0.1 g/cm3 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| SMILES | Cc1cccnc1N2CCOCC2 |
| InChI | InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
| InChIKey | KUSLAWUUDVNSNN-UHFFFAOYSA-N |
Structural Characteristics
The morpholine ring in 4-(3-Methylpyridin-2-YL)morpholine typically adopts a chair conformation, which is the most energetically favorable arrangement. The nitrogen atom of the morpholine ring connects directly to the 2-position of the pyridine ring, creating a tertiary amine junction. This structural arrangement is similar to other morpholine-containing compounds that have shown significant biological activities . The methyl substituent at the 3-position of the pyridine ring influences the electronic distribution and potentially affects the compound's interactions with biological targets.
Synthesis Methods
Several synthetic routes can be employed to prepare 4-(3-Methylpyridin-2-YL)morpholine, drawing from established techniques for similar pyridine-morpholine compounds.
Nucleophilic Aromatic Substitution
One of the common approaches involves nucleophilic aromatic substitution reactions. This method typically utilizes 2-halo-3-methylpyridine derivatives as starting materials, where the halogen (usually chlorine or bromine) at the 2-position is displaced by morpholine. The reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which activates the 2-position toward nucleophilic attack .
The regioselectivity of nucleophilic aromatic substitution reactions involving 3-substituted 2,6-dichloropyridines has been studied in detail. The presence of substituents at the 3-position of the pyridine ring can significantly influence the regioselectivity of the reaction with various nucleophiles, including cyclic amines like morpholine. Research has shown that this regioselectivity correlates with the Verloop steric parameter rather than electronic parameters such as lipophilicity or inductive effects .
Palladium-Catalyzed Coupling
Another synthetic approach involves palladium-catalyzed cross-coupling reactions, particularly for preparing more complex derivatives. These methods are widely used for the synthesis of similar compounds such as 4-(5-Iodo-3-methylpyridin-2-yl)morpholine. The synthesis typically involves:
-
Preparation of a suitable pyridine precursor with appropriate leaving groups
-
Palladium-catalyzed coupling with morpholine under controlled conditions
-
Purification to isolate the target compound
Applications in Medicinal Chemistry
4-(3-Methylpyridin-2-YL)morpholine and structurally related compounds have significant applications in medicinal chemistry, particularly as components of kinase inhibitors and other bioactive molecules.
Kinase Inhibitor Development
Compounds containing morpholine and pyridine moieties, similar to 4-(3-Methylpyridin-2-YL)morpholine, have been extensively used in the development of kinase inhibitors targeting the PI3K/mTOR pathway. Research on related compounds has shown that morpholine-substituted pyridines can serve as critical binding elements in inhibitors targeting these kinases .
For example, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) is a clinical candidate and brain-penetrable pan-PI3K/mTOR inhibitor that contains morpholine groups connected to a triazine core . The morpholine component in such inhibitors has been demonstrated to be a crucial feature for PI3K binding, as the morpholine oxygen atom forms a hydrogen bond interaction with the hinge region of the kinase domain .
Structural Components in Drug Design
The morpholine ring in 4-(3-Methylpyridin-2-YL)morpholine plays several important roles in medicinal chemistry applications:
-
It enhances aqueous solubility through its oxygen atom, which can form hydrogen bonds with water molecules
-
It serves as a hydrogen bond acceptor through both the nitrogen and oxygen atoms
-
It provides a rigid, three-dimensional structure that can influence binding to biological targets
-
It can modulate the basicity of connected nitrogen atoms, affecting pharmacokinetic properties
Similarly, the 3-methylpyridine component contributes to:
-
Aromatic interactions with protein targets
-
Hydrogen bond acceptance through the pyridine nitrogen
-
Improved lipophilicity through the methyl substituent, potentially enhancing cell membrane permeability
Comparison with Related Compounds
4-(3-Methylpyridin-2-YL)morpholine shares structural similarities with several other compounds that have been more extensively studied. Examining these related structures provides context for understanding the potential properties and applications of 4-(3-Methylpyridin-2-YL)morpholine.
Structural Analogs
Table 2 presents a comparative analysis of 4-(3-Methylpyridin-2-YL)morpholine and structurally related compounds.
Table 2: Comparison of 4-(3-Methylpyridin-2-YL)morpholine with Related Compounds
Sources: Compiled from search results ,, ,
Bioactive Derivatives
Several bioactive compounds incorporate structural elements similar to those found in 4-(3-Methylpyridin-2-YL)morpholine. For instance, PQR620 and PQR530 are potent kinase inhibitors that feature pyridine rings connected to morpholine moieties . These compounds have demonstrated significant activity in inhibiting the PI3K/mTOR pathway, which is implicated in various cancers and other diseases .
The synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the preparation of these kinase inhibitors, has been optimized for large-scale production . This highlights the importance of pyridine derivatives in pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume